methyl 2-[(2Z)-2-(cyclohexanecarbonylimino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
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Overview
Description
Methyl 2-[(2Z)-2-(cyclohexanecarbonylimino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that features a benzothiazole ring, a cyclohexane ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2Z)-2-(cyclohexanecarbonylimino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Sulfonamide Group: The benzothiazole intermediate is then reacted with a sulfonyl chloride in the presence of a base such as pyridine to introduce the sulfonamide group.
Cyclohexanecarbonylation: The sulfonamide derivative is then reacted with cyclohexanecarbonyl chloride to form the cyclohexanecarbonylimino group.
Esterification: Finally, the compound is esterified with methyl acetate under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2Z)-2-(cyclohexanecarbonylimino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the ester or sulfonamide groups.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
Methyl 2-[(2Z)-2-(cyclohexanecarbonylimino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: Use in the synthesis of novel polymers or materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.
Mechanism of Action
The mechanism of action of methyl 2-[(2Z)-2-(cyclohexanecarbonylimino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The benzothiazole ring may also play a role in binding to biological macromolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(2Z)-2-(phenylacetylimino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
- Methyl 2-[(2Z)-2-(benzylcarbonylimino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Uniqueness
Methyl 2-[(2Z)-2-(cyclohexanecarbonylimino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is unique due to the presence of the cyclohexanecarbonylimino group, which can impart different steric and electronic properties compared to similar compounds with phenyl or benzyl groups
Properties
IUPAC Name |
methyl 2-[2-(cyclohexanecarbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S2/c1-25-15(21)10-20-13-8-7-12(27(18,23)24)9-14(13)26-17(20)19-16(22)11-5-3-2-4-6-11/h7-9,11H,2-6,10H2,1H3,(H2,18,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVYQXPDMOBKCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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